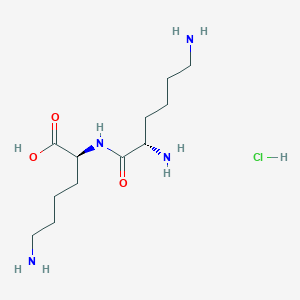amine hydrochloride CAS No. 90389-43-8](/img/structure/B6337395.png)
[(3-fluorophenyl)methyl](propan-2-yl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((3-Fluorophenyl)methyl)(propan-2-yl)amine hydrochloride, commonly known as 3-FPM hydrochloride, is a psychoactive compound that belongs to the amphetamine class of compounds. It is structurally related to other amphetamines such as amphetamine, methamphetamine, and 3-fluoroethamphetamine. 3-FPM hydrochloride is a synthetic stimulant drug that is used in scientific research and as a recreational drug.
Mecanismo De Acción
The mechanism of action of 3-FPM hydrochloride is similar to that of other amphetamines. It acts as a releasing agent of the neurotransmitters dopamine, norepinephrine, and serotonin. It also acts as a reuptake inhibitor of these neurotransmitters, which results in an increase in the concentration of these neurotransmitters in the synaptic cleft. This increase in neurotransmitter concentration leads to increased stimulation of postsynaptic receptors, resulting in the desired psychoactive effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-FPM hydrochloride are similar to those of other amphetamines. It increases the activity of the sympathetic nervous system, resulting in increased heart rate and blood pressure. It also increases the release of the neurotransmitters dopamine, norepinephrine, and serotonin, resulting in increased alertness, focus, and energy. Additionally, it increases the release of the hormone cortisol, which is responsible for the body’s response to stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-FPM hydrochloride in laboratory experiments is that it is a relatively inexpensive compound to obtain. Additionally, it is easy to synthesize and is readily available in a variety of forms. However, there are some limitations to using 3-FPM hydrochloride in laboratory experiments. It is a potent compound and should be handled with care. Additionally, it has a short half-life, which makes it difficult to study the long-term effects of the compound.
Direcciones Futuras
There are a number of potential future directions for research on 3-FPM hydrochloride. These include further exploration of its pharmacological effects, as well as its potential therapeutic uses. Additionally, further research into the mechanism of action of 3-FPM hydrochloride could lead to a better understanding of the effects of amphetamines on the brain. Additionally, further research into the biochemical and physiological effects of 3-FPM hydrochloride could lead to a better understanding of the effects of amphetamines on the body. Finally, further research into the potential therapeutic uses of 3-FPM hydrochloride could lead to the development of new treatments for various medical conditions.
Métodos De Síntesis
3-FPM hydrochloride is synthesized by the reaction of 3-fluorophenylacetonitrile with propan-2-yl amine in the presence of hydrochloric acid. This reaction results in the formation of the hydrochloride salt of the compound.
Aplicaciones Científicas De Investigación
3-FPM hydrochloride is used in scientific research for the study of the pharmacological effects of amphetamines. It has been used in animal studies to investigate the effects of amphetamine on the central nervous system. It has also been used to study the effects of amphetamines on cognitive performance, as well as to study the effects of amphetamine on behavior in humans.
Propiedades
IUPAC Name |
N-[(3-fluorophenyl)methyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-8(2)12-7-9-4-3-5-10(11)6-9;/h3-6,8,12H,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXKQDSAYITDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6337324.png)






![(Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337389.png)
![Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337398.png)



